
N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the class of imidazole-based compounds, which are known for their diverse range of biological activities.
科学研究应用
N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide has been extensively studied for its biological activities, including its anticancer, antimicrobial, and antifungal properties. This compound has shown promising results in inhibiting the growth of cancer cells and has been suggested as a potential chemotherapeutic agent. It has also been reported to have antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
作用机制
The mechanism of action of N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the prevention of cancer.
Biochemical and Physiological Effects:
N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide has been reported to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, as well as induce apoptosis in cancer cells. Additionally, this compound has been shown to have antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
The advantages of using N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide in lab experiments include its unique properties, such as its anticancer, antimicrobial, and antifungal activities. However, there are also some limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide. One potential area of research is to further investigate its anticancer properties and its potential use as a chemotherapeutic agent. Additionally, more research is needed to understand its mechanism of action and to optimize its synthesis method for high yield and purity. Finally, further studies are needed to explore its potential as a new antibiotic for the treatment of microbial and fungal infections.
Conclusion:
In conclusion, N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide is a unique chemical compound that has gained significant attention in the field of scientific research due to its diverse range of biological activities. This paper has provided an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on this compound. Further research is needed to fully understand the potential of N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide as a new chemotherapeutic agent and antibiotic.
合成方法
The synthesis of N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide involves the reaction of 4-methoxyphenyl hydrazine with 2-bromoethyl pivalate to form the intermediate compound, which is then reacted with 1,2-dibromoethane and sodium sulfide to obtain the final product. This synthesis method has been reported in the literature and has been optimized for high yield and purity.
属性
IUPAC Name |
N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-17(2,3)15(21)18-9-10-23-16-19-11-14(20-16)12-5-7-13(22-4)8-6-12/h5-8,11H,9-10H2,1-4H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLATNGZFCVBIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCSC1=NC=C(N1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)pivalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

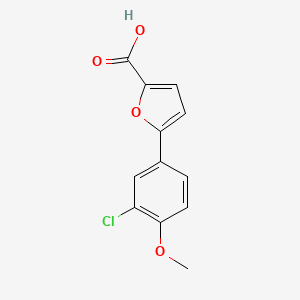
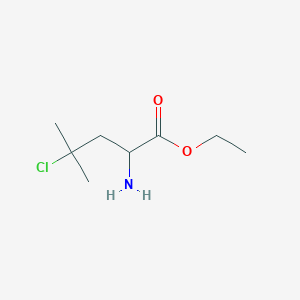
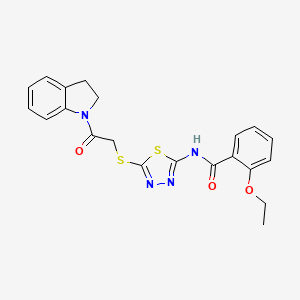

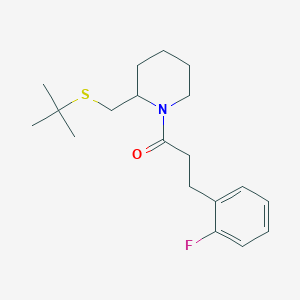
![Ethyl 2-[[7-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2701769.png)
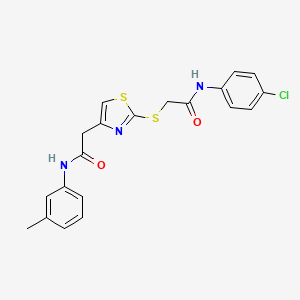
![N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2701772.png)
![3-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2701774.png)
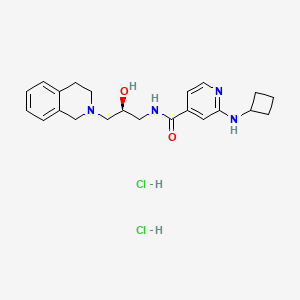
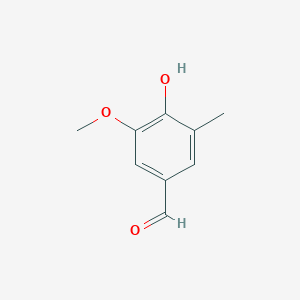
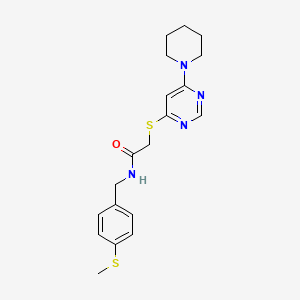
![N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2701779.png)
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701780.png)